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Compound of Interest

Compound Name: Boc-Asp-OMe

Cat. No.: B1278825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butoxycarbonyl-L-aspartic acid α-methyl ester (Boc-Asp-OMe), a key building block in peptide

synthesis and drug discovery. This document outlines the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Boc-Asp-OMe. This data

is compiled from analyses of structurally similar compounds and established principles of

spectroscopic interpretation, as direct experimental spectra for this specific compound are not

consistently published in publicly accessible literature.

Table 1: Predicted ¹H NMR Spectral Data for Boc-Asp-OMe (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Tentative
Assignment

~5.40 d 1H NH (Amide)

~4.60 m 1H α-CH

~3.75 s 3H OCH₃ (Methyl Ester)

~2.95 dd 1H β-CH₂

~2.80 dd 1H β-CH₂

1.45 s 9H C(CH₃)₃ (Boc)

d: doublet, m: multiplet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Spectral Data for Boc-Asp-OMe (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Tentative Assignment

~172.5 C=O (Carboxylic Acid)

~171.0 C=O (Methyl Ester)

~155.5 C=O (Boc)

~80.0 C(CH₃)₃ (Boc)

~52.5 OCH₃ (Methyl Ester)

~50.0 α-CH

~36.5 β-CH₂

28.3 C(CH₃)₃ (Boc)

Table 3: Predicted IR Absorption Data for Boc-Asp-OMe
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Frequency (cm⁻¹) Functional Group

~3300 N-H Stretch (Amide)

~2980 C-H Stretch (Aliphatic)

~1740 C=O Stretch (Ester)

~1710 C=O Stretch (Carboxylic Acid & Urethane)

~1520 N-H Bend (Amide II)

~1160 C-O Stretch (Ester and Urethane)

Table 4: Predicted Mass Spectrometry Data for Boc-Asp-OMe

m/z Tentative Assignment

248.1180 [M+H]⁺ (Calculated for C₁₀H₁₈NO₆⁺)

192.0553 [M+H - C₄H₈]⁺ (Loss of isobutylene)

148.0604 [M+H - C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-10 mg of Boc-Asp-OMe.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: A 400 MHz NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Acquisition Time: ~4 seconds

Relaxation Delay: 1 second

Spectral Width: -2 to 12 ppm

Temperature: 298 K

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential

window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting

spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds

Spectral Width: -5 to 220 ppm

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1.0 Hz). Phase and baseline correct the spectrum. Reference the spectrum to

the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
1. Sample Preparation:

Thin Film Method: Dissolve a small amount of Boc-Asp-OMe in a volatile solvent such as

dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the sample.

2. Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Procedure:

Acquire a background spectrum of the clean, empty salt plate.

Place the salt plate with the sample film in the spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of Boc-Asp-OMe (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an

electrospray ionization source.

Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: ~3.5 kV

Nebulizer Gas (N₂): ~1.5 Bar

Drying Gas (N₂): ~8 L/min at 200 °C

Mass Range: m/z 50-500

Procedure: Infuse the sample solution into the ESI source at a flow rate of approximately 5

µL/min. Acquire the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound

like Boc-Asp-OMe.
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Caption: Workflow for the spectroscopic characterization of Boc-Asp-OMe.

Sample in Magnetic Field (B₀) Excitation Relaxation & Signal Detection Data Processing Output

¹H and ¹³C Nuclei Radiofrequency PulseAbsorption of Energy Free Induction Decay (FID)Emission of Energy Fourier Transform NMR Spectrum

Click to download full resolution via product page

Caption: Logical flow of an NMR experiment from sample to spectrum.
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[https://www.benchchem.com/product/b1278825#spectroscopic-data-of-boc-asp-ome-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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